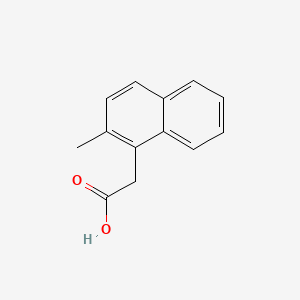

2-Methyl-1-naphthaleneacetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2-methylnaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHUFHPHBHEKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041435 | |

| Record name | 2-Methyl-1-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-08-5 | |

| Record name | 2-Methyl-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-naphthaleneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-naphthaleneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1-naphthyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NAPHTHALENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J2228CNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-naphthaleneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Methyl-1-naphthaleneacetic acid, a synthetic auxin analog. The document details the chemical reactions, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a derivative of naphthaleneacetic acid (NAA), a widely used synthetic plant hormone that mimics the effects of natural auxins.[1] The addition of a methyl group at the 2-position of the naphthalene ring can influence its biological activity, making its synthesis a subject of interest for structure-activity relationship studies in the development of new plant growth regulators and other biologically active molecules. This guide focuses on a common and practical multi-step synthesis route starting from 2-methylnaphthalene.

Core Synthesis Pathway

A prevalent and logical pathway for the synthesis of this compound involves a three-step sequence starting from the readily available 2-methylnaphthalene. This pathway is outlined below:

-

Chloromethylation of 2-Methylnaphthalene: The first step involves the introduction of a chloromethyl group at the 1-position of 2-methylnaphthalene. This is typically achieved through an electrophilic aromatic substitution reaction.

-

Cyanation of 1-Chloromethyl-2-methylnaphthalene: The resulting 1-chloromethyl-2-methylnaphthalene is then converted to 2-methyl-1-naphthaleneacetonitrile via a nucleophilic substitution reaction with a cyanide salt.

-

Hydrolysis of 2-Methyl-1-naphthaleneacetonitrile: The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the target compound, this compound.

This synthetic route is advantageous due to the relatively high reactivity of the starting materials and intermediates, allowing for practical laboratory-scale preparation.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis. These protocols are based on established procedures for similar naphthalenic compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Chloromethylation of 2-Methylnaphthalene

This procedure is adapted from the chloromethylation of naphthalene.[2]

Reaction:

Materials:

-

2-Methylnaphthalene

-

Paraformaldehyde

-

Glacial Acetic Acid

-

85% Phosphoric Acid

-

Concentrated Hydrochloric Acid

-

Ether

-

Anhydrous Potassium Carbonate

-

Water

-

10% Potassium Carbonate Solution

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2-methylnaphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.

-

Heat the mixture in a water bath at 80-85°C with vigorous stirring for 6 hours.

-

Cool the reaction mixture to 15-20°C and transfer it to a separatory funnel.

-

Wash the crude product sequentially with two portions of cold water, one portion of cold 10% potassium carbonate solution, and finally with one portion of cold water. The product will be the lower layer.

-

Dissolve the washed product in ether and dry it over anhydrous potassium carbonate for 8-10 hours.

-

Filter the solution and remove the ether by distillation at atmospheric pressure.

-

Distill the residue under reduced pressure to obtain 1-chloromethyl-2-methylnaphthalene.

Step 2: Cyanation of 1-Chloromethyl-2-methylnaphthalene

This protocol is based on the cyanation of 1-chloromethylnaphthalene.[3]

Reaction:

Materials:

-

1-Chloromethyl-2-methylnaphthalene

-

Sodium Cyanide

-

Ethanol

-

Water

Procedure:

-

Dissolve 1-chloromethyl-2-methylnaphthalene in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of sodium cyanide in water to the flask.

-

Reflux the mixture for several hours (e.g., 12 hours) on a steam bath.

-

After reflux, cool the reaction mixture.

-

The product, 2-methyl-1-naphthaleneacetonitrile, can be isolated by extraction and purified by distillation or recrystallization.

Step 3: Hydrolysis of 2-Methyl-1-naphthaleneacetonitrile

This procedure follows the general method for the hydrolysis of arylacetonitriles.[3]

Reaction:

Materials:

-

2-Methyl-1-naphthaleneacetonitrile

-

Sodium Hydroxide (for basic hydrolysis) or Sulfuric Acid (for acidic hydrolysis)

-

Ethanol (co-solvent)

-

Water

-

Hydrochloric Acid (for acidification)

-

Ether

Procedure (Basic Hydrolysis):

-

In a round-bottom flask, combine 2-methyl-1-naphthaleneacetonitrile with an aqueous solution of sodium hydroxide and ethanol as a co-solvent.

-

Reflux the mixture for an extended period (e.g., 10 hours) until the hydrolysis is complete.

-

Remove the ethanol by distillation.

-

Dissolve the residue in water and extract with ether to remove any unreacted starting material.

-

Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an aqueous ethanol mixture).

Quantitative Data

The following table summarizes typical yields for analogous reactions, which can serve as a benchmark for the synthesis of this compound. Note that yields can vary significantly based on reaction scale and optimization.

| Reaction Step | Starting Material | Product | Reported Yield (Analogous Reaction) | Reference |

| Chloromethylation | Naphthalene | 1-Chloromethylnaphthalene | 74-77% (based on consumed naphthalene) | [2] |

| Cyanation | 1-Chloromethylnaphthalene | 1-Naphthaleneacetonitrile | Not specified, but is a standard high-yielding reaction. | [3] |

| Hydrolysis | 1-Naphthaleneacetonitrile | 1-Naphthaleneacetic acid | Not specified, but is a standard high-yielding reaction. | [3] |

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-Methyl-1-naphthaleneacetic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Methyl-1-naphthaleneacetic acid. This synthetic auxin, a derivative of naphthaleneacetic acid (NAA), is of significant interest in agricultural and plant science research. This document is intended to serve as a valuable resource for professionals engaged in research and development in these fields.

Chemical Properties and Structure

This compound is an organic compound characterized by a naphthalene ring system with a methyl and a carboxymethyl group attached to the 1 and 2 positions, respectively. Its chemical behavior is largely influenced by the aromatic naphthalene core and the acidic carboxylic acid functional group.

Structural Information

The structural formula of this compound is presented below, along with its key identifiers.

Structure:

-

IUPAC Name: 2-(2-Methyl-1-naphthyl)acetic acid

-

CAS Number: 85-08-5[1]

-

Molecular Formula: C₁₃H₁₂O₂[1]

-

SMILES: CC1=C(CC(=O)O)C2=CC=CC=C2C=C1

-

InChI Key: InChI=1S/C13H12O2/c1-9-7-6-10-4-2-3-5-11(10)12(9)8-13(14)15/h2-7H,8H2,1H3,(H,14,15)

Physicochemical Properties

| Property | Value (this compound) | Value (1-Naphthaleneacetic acid - for comparison) | Reference |

| Molecular Weight | 200.23 g/mol | 186.21 g/mol | [1] |

| Melting Point | 183-185 °C | 134.5-135.5 °C | [1] |

| Boiling Point (Predicted) | 387.6 ± 11.0 °C | 435.60 °C | [1] |

| pKa (Predicted) | 4.00 ± 0.30 | 4.24 | [1] |

| Water Solubility | Limited | 0.42 g/L (at 20 °C) | [2] |

| Solubility in Organic Solvents | Generally soluble in organic solvents | Soluble in ethanol, acetone, benzene, and acetic acid; very soluble in ethyl ether and chloroform. | [2] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound, based on established procedures for related compounds.

Synthesis of this compound

A plausible synthetic route for this compound starts from 2-methylnaphthalene. One established method for converting an aryl methyl group to an arylacetic acid is the Willgerodt-Kindler reaction.[3][4] This reaction involves the treatment of an aryl methyl compound with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Reaction Scheme:

2-Methylnaphthalene → (Willgerodt-Kindler Reaction) → 2-(2-Methyl-1-naphthyl)thioacetamide → (Hydrolysis) → this compound

Detailed Protocol (Adapted from general Willgerodt-Kindler procedures):

-

Thioamide Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylnaphthalene, elemental sulfur, and morpholine.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess morpholine and sulfur, potentially by distillation or extraction.

-

The crude product, 2-(2-methyl-1-naphthyl)thioacetamide, can be purified by recrystallization or column chromatography.

-

-

Hydrolysis to Carboxylic Acid:

-

Dissolve the purified thioacetamide in a suitable solvent, such as a mixture of ethanol and water.

-

Add a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

If basic hydrolysis is used, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The final product, this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of this compound in various matrices.

Sample Preparation (Adapted from QuEChERS method for plant growth regulators):

-

Extraction:

-

Homogenize the sample matrix (e.g., plant tissue, soil).

-

To a known weight of the homogenized sample, add acetonitrile and a buffering salt mixture (e.g., magnesium sulfate, sodium acetate).

-

Shake vigorously to extract the analyte into the organic phase.

-

Centrifuge to separate the phases.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile extract.

-

Add a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

-

Vortex and centrifuge.

-

The resulting supernatant is ready for HPLC-MS/MS analysis.

-

HPLC-MS/MS Conditions (Adapted from methods for 1-naphthaleneacetic acid):

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation of this compound.

Biological Activity and Signaling Pathway

This compound is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. Like the natural auxin indole-3-acetic acid (IAA), it is involved in processes such as cell elongation, division, and differentiation.

The signaling pathway for auxins is complex and involves several key components. The binding of an auxin to its receptor, typically a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, triggers a cascade of events. This leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The degradation of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes, leading to various physiological responses.

Visualizations

Auxin Signaling Pathway

Caption: Auxin signaling pathway initiated by this compound.

Experimental Workflow for HPLC-MS/MS Analysis

Caption: Workflow for the analysis of this compound by HPLC-MS/MS.

References

The Synthetic Auxin 2-Methyl-1-naphthaleneacetic Acid: A Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-naphthaleneacetic acid (2-MNA) is a synthetic plant growth regulator belonging to the auxin family. While specific research on 2-MNA is limited, its structural similarity to the well-characterized synthetic auxin, 1-naphthaleneacetic acid (NAA), provides a strong basis for understanding its mechanism of action. This technical guide delineates the putative molecular mechanisms by which 2-MNA influences plant growth and development. It is presumed to mimic endogenous auxins, such as indole-3-acetic acid (IAA), by binding to auxin receptors, triggering a cascade of downstream signaling events that ultimately modulate gene expression and regulate cellular processes like cell elongation, division, and differentiation. This document summarizes the available qualitative information for 2-MNA and presents quantitative data for the closely related NAA and the natural auxin IAA to provide a comparative context. Detailed experimental protocols for key auxin bioassays are also provided to facilitate further research into the specific activities of 2-MNA.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development. The discovery of the natural auxin, indole-3-acetic acid (IAA), in the 1930s paved the way for the synthesis of more stable and potent analogues.[1] These synthetic auxins, including the naphthalene-based auxins like 1-naphthaleneacetic acid (NAA) and its derivative, this compound (2-MNA), have become invaluable tools in agriculture and horticulture for applications such as promoting root formation, preventing premature fruit drop, and in plant tissue culture.[1]

2-MNA is a synthetic auxin that mimics the physiological effects of natural auxins.[1] The presence of a methyl group at the 2-position of the naphthalene ring is expected to influence its binding affinity to auxin receptors and its metabolic stability within the plant, potentially leading to altered efficacy and specificity compared to NAA.[1] This guide will explore the presumed mechanism of action of 2-MNA based on the established understanding of auxin signaling, with a focus on receptor binding, downstream signaling pathways, and physiological responses.

Core Mechanism of Action: An Auxin Mimic

The primary mechanism of action for 2-MNA is its function as a mimic of the natural auxin IAA. This mimicry allows it to hijack the plant's endogenous auxin signaling machinery. The core components of this mechanism are:

-

Perception: Binding to specific auxin receptors.

-

Signal Transduction: Initiation of a signaling cascade that leads to the degradation of transcriptional repressors.

-

Response: Alteration of gene expression, leading to changes in cellular processes and ultimately, plant development.

Auxin Perception and Receptor Binding

The auxin signal is perceived by two main classes of receptors: the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins located in the nucleus, and the Auxin Binding Protein 1 (ABP1) , which is primarily associated with the plasma membrane and endoplasmic reticulum.

-

TIR1/AFB Receptors: These F-box proteins are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB proteins and the Aux/IAA transcriptional repressors.[2][3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[2] While direct binding data for 2-MNA to TIR1/AFB is not available, it is highly probable that it binds to the same auxin-binding pocket on TIR1 as IAA and NAA. The stereochemistry of alpha-substituted auxins is critical, with the (S)-enantiomer typically being the active form that promotes the TIR1-Aux/IAA interaction.[4]

-

ABP1 Receptor: ABP1 is thought to mediate some of the rapid, non-transcriptional responses to auxin, such as changes in ion fluxes across the plasma membrane.[4] The binding of auxins to ABP1 is highly specific.[4]

Quantitative Data on Auxin Receptor Binding:

| Compound | Receptor/Binding Site | Plant Species | Dissociation Constant (Kd) | Reference |

| 1-Naphthaleneacetic Acid (NAA) | Membrane-bound sites | Zea mays (Maize) | 1.8 x 10⁻⁷ M (Site 1), 14.5 x 10⁻⁷ M (Site 2) | [5] |

| Indole-3-acetic Acid (IAA) | TIR1-IAA7 co-receptor complex | Arabidopsis thaliana | 17.81 ± 7.81 nM | [6] |

| Indole-3-acetic Acid (IAA) | TIR1-IAA7 DII co-receptor complex | Arabidopsis thaliana | 218.40 ± 25.80 nM | [6] |

Downstream Signaling Pathway

The binding of 2-MNA to the TIR1/AFB receptors is the initiating step in a well-defined signaling cascade that leads to changes in gene expression.

Diagram of the Auxin Signaling Pathway:

Caption: Auxin signaling pathway in the nucleus.

Pathway Description:

-

Auxin Binding: 2-MNA, acting as an auxin mimic, enters the nucleus and binds to the TIR1/AFB subunit of the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

Co-receptor Formation: This binding event stabilizes the interaction between TIR1/AFB and an Aux/IAA repressor protein, forming a co-receptor complex.[6]

-

Ubiquitination and Degradation: The SCFTIR1/AFB complex polyubiquitinates the Aux/IAA repressor. This tags the repressor for degradation by the 26S proteasome.

-

ARF Activation: In the absence of the Aux/IAA repressor, the Auxin Response Factor (ARF) transcription factors are released from inhibition.

-

Gene Expression: The activated ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription and subsequent physiological responses.

Physiological Effects of this compound

As a synthetic auxin, 2-MNA is expected to elicit a range of physiological responses in plants, similar to those induced by IAA and NAA.

Cell Elongation

One of the hallmark effects of auxins is the promotion of cell elongation, particularly in stems and coleoptiles. This process is driven by auxin-induced cell wall loosening.

Dose-Response Data for Coleoptile Elongation (NAA & IAA):

While specific dose-response data for 2-MNA is unavailable, the following table provides typical concentration ranges for NAA and IAA in coleoptile elongation assays.

| Compound | Plant Species | Optimal Concentration for Elongation | Inhibitory Concentration | Reference |

| 1-Naphthaleneacetic Acid (NAA) | Avena sativa (Oat) | Does not show a biphasic dose-response curve in the same way as IAA | High concentrations can be inhibitory | [7] |

| Indole-3-acetic Acid (IAA) | Avena sativa (Oat) | 0.4 to 4.0 µM (plateau) | > 10 µM | [7] |

| Indole-3-acetic Acid (IAA) | Zea mays (Maize) | 10⁻⁵ M | > 10⁻⁴ M | [8] |

Root Growth and Development

Auxins have a dose-dependent effect on root growth. At low concentrations, they can promote the formation of lateral and adventitious roots, while at higher concentrations, they inhibit primary root elongation.[9] This inhibitory effect is a common basis for auxin bioassays.

Dose-Response Data for Root Growth Inhibition (NAA):

The following data for NAA illustrates the typical dose-dependent effects on rooting.

| Compound | Plant Species | Concentration Range for Root Promotion | Concentration for Root Inhibition | Reference |

| 1-Naphthaleneacetic Acid (NAA) | Hemarthria compressa | 100 - 200 mg/L | 400 mg/L | [4][10] |

| 1-Naphthaleneacetic Acid (NAA) | Oryza sativa (Rice) | - | Various concentrations tested | [11] |

| 1-Naphthaleneacetic Acid (NAA) | Zea mays (Maize) | - | 0.5 µM (90% inhibition) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the auxin-like activity of compounds such as 2-MNA.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile segments.

Experimental Workflow Diagram:

Caption: Workflow for the Avena coleoptile elongation assay.

Detailed Protocol:

-

Plant Material: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3-4 days at 25°C.

-

Segment Excision: Under a dim green safe light, excise 5-10 mm segments from the sub-apical region of the coleoptiles (2-3 mm below the tip).

-

Pre-incubation: Float the segments in a phosphate or citrate buffer solution (pH 5.5-6.0) for 1-2 hours to deplete endogenous auxin.

-

Incubation: Transfer a set number of segments (e.g., 10) to petri dishes containing the test solutions with a range of 2-MNA concentrations (e.g., 10⁻⁸ to 10⁻³ M) and a control with no auxin.

-

Measurement: Incubate the dishes in the dark at 25°C for 18-24 hours. Measure the final length of each segment using a ruler or digital imaging software.

-

Data Analysis: Calculate the mean percentage elongation for each concentration relative to the initial length and the control. Plot the percentage elongation against the logarithm of the 2-MNA concentration to generate a dose-response curve.

Root Growth Inhibition Assay

This assay assesses the inhibitory effect of auxins on primary root elongation.

Experimental Workflow Diagram:

Caption: Workflow for the root growth inhibition assay.

Detailed Protocol:

-

Plant Material: Surface sterilize seeds of a model plant such as Arabidopsis thaliana and germinate them on a standard growth medium (e.g., Murashige and Skoog) in vertically oriented petri plates.

-

Seedling Transfer: After 3-4 days, select seedlings with a consistent primary root length and transfer them to new plates containing the growth medium supplemented with a range of 2-MNA concentrations (e.g., 0, 10, 50, 100, 500 nM).

-

Incubation: Place the plates vertically in a controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle).

-

Marking: Mark the position of the root tip on the back of the petri dish at the time of transfer.

-

Measurement: After a set period (e.g., 3-5 days), measure the length of new root growth from the initial mark.

-

Data Analysis: Calculate the mean root growth for each concentration and express it as a percentage of the control (no 2-MNA). Plot the percentage of root growth inhibition against the 2-MNA concentration.

Synthesis of this compound

While a specific detailed protocol for the synthesis of 2-MNA was not found in the reviewed literature, a general method can be inferred from the synthesis of NAA and other derivatives. One common approach involves the carboxylation of 2-methylnaphthalene.

Logical Relationship Diagram for Synthesis:

Caption: A plausible synthetic route for 2-MNA.

A common industrial method for producing 1-naphthaleneacetic acid involves the condensation of naphthalene with chloroacetic acid.[12] A similar approach starting with 2-methylnaphthalene could potentially yield 2-MNA. Another plausible route starts from 2-methylnaphthalene, proceeds through chloromethylation to form 2-methyl-1-(chloromethyl)naphthalene, followed by reaction with a cyanide salt to produce 2-methyl-1-naphthaleneacetonitrile, and finally hydrolysis to yield the desired this compound.

Conclusion and Future Directions

This compound is a synthetic auxin that is presumed to act by mimicking endogenous auxins, thereby influencing plant growth and development through the canonical auxin signaling pathway. While its precise quantitative activity and binding affinities remain to be elucidated, its structural similarity to 1-naphthaleneacetic acid provides a strong framework for understanding its mechanism of action.

Future research should focus on obtaining quantitative data for 2-MNA, including:

-

Receptor Binding Assays: Determining the binding affinity (Kd) of 2-MNA for TIR1/AFB and ABP1 receptors.

-

Dose-Response Studies: Generating detailed dose-response curves for various physiological processes, such as coleoptile elongation, root growth inhibition, and adventitious rooting.

-

Comparative Studies: Directly comparing the efficacy of 2-MNA with NAA and IAA in various bioassays.

-

Gene Expression Analysis: Investigating the effect of 2-MNA on the expression of auxin-responsive genes.

Such studies will provide a more complete understanding of the specific properties of 2-MNA and its potential applications in agriculture and plant biotechnology.

References

- 1. This compound | 85-08-5 | Benchchem [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Methyl-1-naphthaleneacetic acid | 3117-51-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-Naphthaleneacetic acid synthesis - chemicalbook [chemicalbook.com]

The Dawn of Synthetic Control: A Technical History of Synthetic Auxins and the Rise of 2-Methyl-1-naphthaleneacetic Acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of auxins, the first class of plant hormones to be identified, marked a pivotal moment in our understanding of plant growth and development. The subsequent synthesis of artificial auxins revolutionized agriculture and provided powerful tools for dissecting the molecular mechanisms of plant physiology. This technical guide delves into the discovery and history of synthetic auxins, with a specific focus on 2-Methyl-1-naphthaleneacetic acid, a notable member of the naphthalene-based auxin family. We will explore the key experiments that paved the way for its discovery, present comparative quantitative data on its activity, detail seminal experimental protocols, and visualize the intricate signaling pathways it modulates.

A Legacy of Discovery: From Darwin's Observations to Synthetic Analogs

The journey to understanding and harnessing the power of auxins began in the late 19th century with the meticulous observations of Charles and Francis Darwin.[1] Their experiments on the phototropism of canary grass coleoptiles led them to postulate the existence of a transmissible substance originating from the tip that directs growth. This laid the groundwork for subsequent researchers who would isolate and identify this elusive substance.

The early 20th century saw a flurry of research activity. In the 1930s, the naturally occurring auxin, indole-3-acetic acid (IAA), was isolated and its chemical structure was determined.[2] However, the inherent instability of IAA prompted chemists to synthesize more robust and potent analogs. This led to the development of several classes of synthetic auxins, including the phenoxyacetic acids (e.g., 2,4-dichlorophenoxyacetic acid or 2,4-D) and the naphthalene-based auxins.[2]

The exploration of naphthalene derivatives as potential auxins was a logical step in the structure-activity relationship studies of the time. The foundational work of Koepfli, Thimann, and Went in 1938 established key structural requirements for auxin activity, including the presence of a ring system with a side chain terminating in a carboxyl group.[3] This provided a rational basis for the synthesis and testing of a wide array of compounds.

The Emergence of this compound

Within the family of naphthalene-based auxins, 1-naphthaleneacetic acid (NAA) quickly gained prominence for its potent auxin activity.[2][4] Building on this, researchers began to investigate the effects of substitutions on the naphthalene ring and the acetic acid side chain. This led to the synthesis and characterization of this compound.

While a specific "discovery" paper for this compound is not as singularly celebrated as that for IAA, its investigation was part of a broader systematic exploration of synthetic auxin analogs. A key publication in this area is the 1949 paper by Veldstra and Booij, which provided a detailed analysis of the structure-activity relationships of various substituted naphthaleneacetic acids, including methylated derivatives. Their work was instrumental in elucidating how modifications to the core NAA structure influence biological activity.

Quantitative Comparison of Auxin Activity

The biological activity of auxins was historically quantified using bioassays that measured physiological responses like cell elongation and curvature. The Avena curvature test and the split pea stem test were two of the most widely used and reliable methods. The following table summarizes the relative activity of this compound in comparison to other key auxins, with data extrapolated from seminal studies of that era.

| Compound | Chemical Structure | Relative Activity (Pea Test) |

| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | 100 |

| 1-Naphthaleneacetic acid (NAA) | C₁₂H₁₀O₂ | ~100-200 |

| This compound | C₁₃H₁₂O₂ | ~50-100 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | ~300-500 |

Note: The relative activities are approximate and can vary depending on the specific bioassay and experimental conditions. The data is a synthesized representation from historical literature.

Key Experimental Protocols

The following are detailed methodologies for the classic bioassays used to determine the activity of synthetic auxins like this compound.

The Avena Curvature Test

This test, pioneered by Frits Went, measures the curvature of oat coleoptiles in response to the unilateral application of an auxin.[5][6][7][8]

Materials:

-

Avena sativa (oat) seeds

-

Agar powder

-

Petri dishes

-

Glass holders for seedlings

-

Dark room with a red safelight

-

Shadowgraph apparatus for measuring curvature

Procedure:

-

Seed Germination: Germinate Avena seeds in the dark for approximately 48 hours.

-

Seedling Selection: Select uniform seedlings with straight coleoptiles, approximately 20-30 mm in length.

-

Decapitation: Under a red safelight, decapitate the coleoptiles by removing the apical 1-2 mm.

-

Primary Leaf Removal: Gently pull the primary leaf to break its connection at the base without removing it completely.

-

Agar Block Preparation: Prepare a 2-3% agar solution and pour it into a thin layer in a petri dish. Once solidified, cut the agar into small blocks of a standardized size (e.g., 2x2x1 mm).

-

Auxin Application: Dissolve the test compound (e.g., this compound) in the warm agar solution before it solidifies. For the test, place an agar block containing the test substance asymmetrically on the cut surface of the decapitated coleoptile, supported by the primary leaf. A control block with no auxin should also be used.

-

Incubation: Place the seedlings in a dark, high-humidity chamber for 90-120 minutes.

-

Measurement: Measure the angle of curvature of the coleoptile using a shadowgraph or a protractor. The degree of curvature is proportional to the concentration of the active auxin.

The Split Pea Stem Curvature Test

This bioassay, also developed by Went, measures the inward curvature of split pea stems in response to auxin.[9][10][11]

Materials:

-

Pisum sativum (pea) seeds (a tall variety like 'Alaska')

-

Petri dishes

-

Razor blades

-

Solutions of the test compounds

Procedure:

-

Seedling Growth: Grow pea seedlings in complete darkness until the third internode is 3-5 cm long.

-

Stem Sectioning: Excise a 2-4 cm section from the third internode.

-

Splitting the Stem: Using a sharp razor blade, split the stem section longitudinally, being careful not to cut through the entire length. Leave a small basal portion intact.

-

Incubation: Place the split stem sections in petri dishes containing solutions of the test compounds at various concentrations. A control solution without any auxin should be included.

-

Observation: After 6-24 hours, observe the curvature of the two halves of the split stem. In the presence of an active auxin, the halves will curve inwards.

-

Measurement: The degree of inward curvature can be quantified by measuring the distance between the two ends of the split section or the angle of curvature. This is proportional to the logarithm of the auxin concentration.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To understand how synthetic auxins like this compound exert their effects at a molecular level, it is essential to visualize the auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.

Caption: The core auxin signaling pathway.

The following diagram illustrates the generalized workflow for the synthesis of naphthalene-based synthetic auxins.

Caption: Generalized workflow for synthetic auxin synthesis.

Conclusion

The discovery and development of synthetic auxins, including this compound, represent a significant chapter in the history of plant science and agriculture. From the foundational observations of the Darwins to the sophisticated structure-activity studies of the mid-20th century, the journey has been one of meticulous scientific inquiry. The ability to synthesize and modify these potent plant growth regulators has not only provided invaluable tools for enhancing crop production but has also deepened our understanding of the fundamental molecular processes that govern plant life. The legacy of this research continues to inform the development of new and more specific plant growth regulators and herbicides, demonstrating the enduring impact of this classic field of study.

References

- 1. media.neliti.com [media.neliti.com]

- 2. youtube.com [youtube.com]

- 3. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 11. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methyl-1-naphthaleneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Methyl-1-naphthaleneacetic acid, a synthetic auxin analog of the plant hormone indole-3-acetic acid. A comprehensive understanding of its spectral characteristics is crucial for its identification, characterization, and quality control in research and drug development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Introduction

This compound belongs to the family of naphthalene-based plant growth regulators. Its structure, featuring a naphthalene core with a methyl and an acetic acid substituent, dictates its unique chemical and physical properties, which are elucidated through various spectroscopic techniques. This guide will detail the expected spectral data and provide standardized protocols for obtaining them.

Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, the following sections present predicted data and analysis based on the known spectra of structurally similar compounds, such as 1-naphthaleneacetic acid and 2-naphthylacetic acid. These serve as a reference for interpreting the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.2-8.0 | Multiplet | 6H | Aromatic protons |

| ~4.0 | Singlet | 2H | -CH₂- |

| ~2.5 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~125-135 | Aromatic C & C-CH₃ & C-CH₂ |

| ~122-129 | Aromatic CH |

| ~40 | -CH₂- |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium to Weak | Aromatic C=C stretch |

| ~1410 | Medium | O-H bend (carboxylic acid) |

| ~1280 | Medium | C-O stretch (carboxylic acid) |

| ~800-900 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Proposed Fragment Ion |

| 200 | [M]⁺ (Molecular Ion) |

| 155 | [M - COOH]⁺ |

| 141 | [M - COOH - CH₂]⁺ |

| 115 | Naphthalene fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled sequence to simplify the spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to the appropriate concentration for the specific mass spectrometer and ionization technique being used.

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

3.3.2. Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This comprehensive approach, combining NMR, IR, and MS, allows for the unambiguous identification and structural confirmation of this compound, which is essential for its application in research and development.

The Multifaceted Biological Activities of 2-Methyl-1-naphthaleneacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with 2-Methyl-1-naphthaleneacetic acid and its derivatives. The diverse pharmacological effects of this class of compounds, ranging from plant growth regulation to potential therapeutic applications in inflammation and neurological disorders, are detailed. This document summarizes key quantitative data, provides comprehensive experimental protocols for relevant biological assays, and visualizes the underlying signaling pathways and experimental workflows.

Overview of Biological Activities

Derivatives of this compound have demonstrated a range of biological effects, primarily categorized into three areas:

-

Auxin-like Activity: As synthetic auxins, these compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), playing a role in cell elongation, division, and differentiation.[1] The presence and position of the methyl group on the naphthalene ring can influence the specificity and efficacy of these auxin-like effects.

-

Anti-inflammatory Properties: Several naphthalene derivatives have been investigated for their anti-inflammatory potential. The mechanism often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

-

Melatoninergic and Serotoninergic Receptor Interaction: Certain derivatives have shown affinity for melatonin (MT1 and MT2) and serotonin (5-HT2C) receptors. This suggests potential applications in the regulation of circadian rhythms, mood, and other neurological processes.

Quantitative Biological Data

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC50, EC50, Ki) | Reference |

| Naphthalene Derivatives | Anti-inflammatory | Inhibition of L-type Ca2+ current | IC50: 0.8 µM (for 2-hydroxymethyl-1-naphthol diacetate) |

A comprehensive table of quantitative data for a series of this compound derivatives is a key area for future research and was not available in the surveyed literature.

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Auxin Activity: Avena Coleoptile Elongation Bioassay

This bioassay is a classic method to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptile sections.

Materials:

-

Avena sativa (oat) seeds

-

Test compounds (this compound derivatives)

-

Indole-3-acetic acid (IAA) as a positive control

-

Sucrose solution (2%)

-

Citrate-phosphate buffer (pH 5.0)

-

Petri dishes

-

Filter paper

-

Milli-Q water

-

Ruler or digital caliper

Procedure:

-

Seed Germination: Germinate Avena sativa seeds on moist filter paper in the dark for 72 hours at 25°C.

-

Coleoptile Preparation: Once the coleoptiles reach a length of 2-3 cm, expose them to red light for 2-4 hours to inhibit mesocotyl elongation.

-

Sectioning: Under dim green light, excise 10 mm segments from the coleoptiles, 3 mm below the apical tip.

-

Incubation: Float ten coleoptile segments in a Petri dish containing 20 mL of the test solution (different concentrations of the this compound derivative dissolved in the sucrose-buffer solution). Include a positive control (IAA) and a negative control (sucrose-buffer solution only).

-

Measurement: Incubate the Petri dishes in the dark at 25°C for 24 hours. After incubation, measure the final length of each coleoptile segment.

-

Data Analysis: Calculate the percentage elongation for each concentration and plot a dose-response curve to determine the EC50 value.

References

2-Methyl-1-naphthaleneacetic acid and its role as a plant growth regulator

An In-depth Technical Guide to 2-Methyl-1-naphthaleneacetic Acid as a Plant Growth Regulator

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (2-MNA) is a synthetic plant growth regulator belonging to the auxin family. As an analog of the natural auxin Indole-3-acetic acid (IAA), it exhibits similar physiological effects, including the promotion of root initiation, control of fruit set, and general regulation of plant development. Its stability compared to natural IAA makes it a valuable tool in both agricultural applications and fundamental plant science research. This document provides a comprehensive overview of 2-MNA, detailing its mechanism of action, applications, and the experimental protocols used to evaluate its efficacy. It is intended to serve as a technical resource for researchers in plant biology and agrochemistry.

Introduction

The discovery of natural auxins in the 1930s revolutionized our understanding of plant growth and development. However, the inherent instability of IAA led chemists to develop more robust synthetic analogs.[1] Within this class of compounds, naphthalene-based auxins, such as 1-Naphthaleneacetic acid (NAA) and its derivatives like this compound, have become indispensable.[2] 2-MNA features a naphthalene ring with a carboxymethyl group at the 1-position and a methyl group at the 2-position.[1] The addition of the methyl group at the alpha-carbon of the side chain creates a chiral center, meaning the compound exists as two stereoisomers. This structural feature is critical, as biological activity is often stereospecific.[2]

Mechanism of Action: The Canonical Auxin Signaling Pathway

2-MNA, like other synthetic auxins, is understood to function through the primary auxin signaling pathway. This molecular mechanism involves a small number of core protein families that facilitate a rapid switch from transcriptional repression to gene activation.[3]

The key steps are as follows:

-

Perception: In the presence of an auxin like 2-MNA, the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs form a co-receptor complex with the auxin and a repressor protein from the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) family.[3][4] Studies with alpha-substituted auxins indicate that only the (S)-enantiomers are active in promoting this interaction.[2]

-

Ubiquitination & Degradation: The formation of this co-receptor complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. This marking leads to the subsequent degradation of the Aux/IAA protein by the 26S proteasome.[5]

-

Transcriptional Activation: In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors. The degradation of Aux/IAA repressors frees ARFs to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription.[3] This leads to downstream physiological responses, such as cell elongation and division.

Below is a diagram illustrating this signaling cascade.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method is based on the modification of naphthalene. The logical workflow for a plausible synthesis is outlined below.

A typical synthesis involves a two-step process[1]:

-

Friedel-Crafts Alkylation: Naphthalene is alkylated with a methylating agent in the presence of a Lewis acid catalyst to form 2-methylnaphthalene.

-

Carboxylation: The resulting 2-methylnaphthalene is then carboxylated to introduce the acetic acid side chain, yielding the final product.

Quantitative Data on Efficacy

While specific quantitative data for 2-MNA is limited in publicly accessible literature, extensive research on the closely related compound 1-Naphthaleneacetic acid (NAA) provides a strong proxy for its expected effects. The following tables summarize data from studies using NAA on various crops.

Table 1: Effect of NAA on Cucumber (Cucumis sativus L.) Growth Under Heat Stress (Data adapted from a study on foliar application of NAA and Potassium Nitrate)[6]

| Treatment (Foliar Spray) | Increase in Fruits/Plant (%) (Season 1) | Increase in Fruit Yield/Plant (%) (Season 1) |

| 50 mg/L NAA | 21.21% | 26.09% |

| 100 mg/L NAA | 33.64% | 46.09% |

| 100 mg/L NAA + 1000 mg/L KNO₃ | 95.61% | 125.22% |

Table 2: Effect of NAA on Wheat (Triticum aestivum L.) Growth (Data adapted from a study on irrigated wheat genotypes)[7]

| Treatment (Foliar Spray) | Observation |

| 25 mg/L NAA | Significantly influenced root fresh and dry weight, root length, total plant dry biomass, and grain yield. |

Table 3: Effect of NAA on Tomato (Lycopersicon esculentum Mill.) Growth (Data adapted from a study on NAA and GA3 application)[8]

| Treatment (Foliar Spray) | Observation |

| Up to 100 ppm NAA | Significantly increased plant height, number of branches per plant, number of fruits per plant, and fruit weight. |

Experimental Protocols

Reproducible experimental design is critical for evaluating plant growth regulators. Below is a generalized protocol for a foliar application study, based on methodologies reported in the literature.[6]

Objective: To determine the effect of 2-MNA on the growth and yield of a target crop.

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., ethanol or 1M NaOH to dissolve, then water)

-

Wetting agent/surfactant (e.g., Tween-20)

-

Spraying equipment (e.g., hand-pressurized sprayer)

-

Personal Protective Equipment (PPE)

-

Healthy, uniform plants of the target species

-

Appropriate cultivation setup (e.g., greenhouse, field plots)

Methodology:

-

Plant Material and Growth Conditions:

-

Propagate uniform and healthy seedlings of the chosen plant species.

-

Transplant them into pots or field plots, following standard agricultural practices for the species.

-

Allow plants to acclimatize for a set period before treatment application.

-

-

Experimental Design:

-

Arrange the experiment in a completely randomized block design (CRBD) or other appropriate statistical design with a minimum of three replicates per treatment.

-

Include a control group (sprayed with water and surfactant only) and several concentrations of 2-MNA.

-

-

Preparation of Treatment Solutions:

-

Prepare a stock solution of 2-MNA by dissolving a known weight in a small amount of a suitable solvent before diluting with deionized water to the final volume.

-

Prepare serial dilutions from the stock solution to achieve the desired final concentrations (e.g., 25, 50, 100 mg/L).

-

Add a non-ionic surfactant (e.g., 0.1% v/v) to all solutions, including the control, to ensure uniform coverage on the leaf surface.

-

-

Application of Treatments:

-

Apply the treatments via foliar spray at a specific developmental stage (e.g., pre-flowering, post-fruit set).

-

Spray the plants until the foliage is thoroughly wet, ensuring complete coverage. Applications are typically done in the early morning or late evening to maximize absorption.

-

-

Data Collection:

-

At predetermined intervals and at final harvest, collect data on various parameters, which may include:

-

Vegetative Growth: Plant height, number of branches, leaf area, fresh and dry biomass.[7]

-

Reproductive Growth: Time to flowering, number of flowers, sex ratio (for cucurbits), fruit set percentage.[6]

-

Yield and Quality: Number of fruits per plant, individual fruit weight, total yield, and quality parameters (e.g., soluble solids, acidity).[8]

-

-

-

Statistical Analysis:

-

Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.

-

Use a post-hoc test (e.g., Duncan's multiple range test) to compare the means between different treatments.

-

Conclusion

This compound is a potent synthetic auxin with significant potential in regulating plant growth and improving agricultural productivity. Its mechanism of action is well-understood within the context of the canonical auxin signaling pathway. While further research is needed to quantify its specific activity compared to other auxins across a wider range of species, the established efficacy of the closely related NAA provides a strong foundation for its application. The protocols and data presented in this guide offer a technical framework for researchers to design and conduct robust experiments to explore the full potential of this compound.

References

- 1. This compound | 85-08-5 | Benchchem [benchchem.com]

- 2. alpha-Methyl-1-naphthaleneacetic acid | 3117-51-9 | Benchchem [benchchem.com]

- 3. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Effect of naphthaleneacetic acid on root and plant growth and yield of ten irrigated wheat genotypes | Semantic Scholar [semanticscholar.org]

- 8. ijcmas.com [ijcmas.com]

Stereoisomers of 2-Methyl-1-naphthaleneacetic Acid: A Technical Guide on Synthesis, Chiral Resolution, and Biological Effects

Disclaimer: Publicly available scientific literature lacks specific detailed studies on the synthesis, chiral separation, and differential biological effects of the stereoisomers of 2-Methyl-1-naphthaleneacetic acid. This guide has been constructed by drawing strong analogies from closely related and well-studied compounds, including other naphthaleneacetic acid derivatives and the 'profen' class of non-steroidal anti-inflammatory drugs (NSAIDs), to provide a comprehensive and technically sound overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral carboxylic acid belonging to the family of arylacetic acid derivatives. The presence of a stereocenter at the alpha-position of the acetic acid moiety gives rise to two enantiomers: (S)-2-Methyl-1-naphthaleneacetic acid and (R)-2-Methyl-1-naphthaleneacetic acid. It is a well-established principle in pharmacology and biology that stereoisomers of a chiral compound can exhibit significantly different physiological and therapeutic effects. This is primarily due to the three-dimensional nature of biological receptors and enzymes, which often interact stereospecifically with chiral molecules.

This technical guide provides an in-depth exploration of the potential stereoisomers of this compound, covering their synthesis, methods for chiral resolution, and a discussion of their likely differential biological effects based on analogous compounds.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be approached through several established synthetic routes for related naphthalene derivatives. A plausible and efficient method involves the following key steps:

-

Friedel-Crafts Acylation of 2-Methylnaphthalene: The synthesis would commence with the Friedel-Crafts acylation of 2-methylnaphthalene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction would introduce the chloroacetyl group onto the naphthalene ring, predominantly at the 1-position due to the directing effect of the methyl group.

-

Willgerodt-Kindler Reaction: The resulting 1-(chloroacetyl)-2-methylnaphthalene can then be subjected to the Willgerodt-Kindler reaction. This involves heating the ketone with sulfur and a secondary amine (e.g., morpholine) to form a thioamide, which upon hydrolysis yields the corresponding carboxylic acid, this compound.

An alternative approach could involve the reaction of 1-chloromethyl-2-methylnaphthalene with sodium cyanide to form the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

Chiral Resolution of Enantiomers

The separation of the racemic mixture of this compound into its individual (R) and (S) enantiomers is a critical step for evaluating their distinct biological activities. Two primary methods are widely employed for the chiral resolution of carboxylic acids:

3.1. Diastereomeric Salt Crystallization

This classical method involves the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization (Hypothetical)

-

Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). To this solution, add a solution of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine (0.5 equivalents), in the same solvent.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate are critical parameters that may require optimization.

-

Isolation and Purification: Isolate the precipitated crystals by filtration. The crystals can be further purified by recrystallization from a fresh portion of the solvent.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral amine can be recovered from the aqueous layer.

-

Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

3.2. Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC (Hypothetical)

-

Column Selection: A variety of chiral stationary phases are commercially available. For carboxylic acids like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress the ionization of the carboxylic acid.

-

Separation: A solution of racemic this compound is injected onto the column, and the enantiomers are separated based on their differential interaction with the CSP. The separated enantiomers are detected as they elute from the column.

-

Preparative Scale-up: The analytical method can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.

Biological Effects of Stereoisomers: An Analogical Perspective

While specific biological data for the enantiomers of this compound are not available, their effects can be inferred from two well-studied classes of analogous compounds: synthetic auxins and profens.

4.1. Analogy to Synthetic Auxins

This compound is structurally similar to synthetic auxins like 1-naphthaleneacetic acid (NAA). The introduction of a methyl group at the alpha-position creates a chiral center. For the related compound, alpha-Methyl-1-naphthaleneacetic acid, it has been shown that only the (S)-enantiomer is biologically active as an auxin. This stereospecificity arises from the interaction with the auxin receptor, TIR1 (Transport Inhibitor Response 1).

The current model of auxin signaling posits that auxin acts as a "molecular glue," promoting the interaction between the TIR1 receptor (an F-box protein) and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby de-repressing auxin-responsive genes. The binding pocket of the TIR1 receptor is chiral, and only the (S)-enantiomer of alpha-substituted auxins can fit correctly to facilitate the formation of the TIR1-Aux/IAA complex. The (R)-enantiomer is inactive because it does not bind effectively to the receptor.

Based on this, it is highly probable that the (S)-enantiomer of this compound would be the biologically active form in plant systems, while the (R)-enantiomer would be inactive.

4.2. Analogy to Profens

The 2-arylpropionic acid a scaffold of this compound is the core structure of the "profen" class of NSAIDs, which includes well-known drugs like ibuprofen and naproxen. The pharmacological activity of profens is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.

For profens, the (S)-enantiomer is generally the more potent inhibitor of COX enzymes. For instance, (S)-ibuprofen is approximately 160 times more active than (R)-ibuprofen in inhibiting prostaglandin synthesis in vitro. While the (R)-enantiomer of some profens can undergo in vivo metabolic inversion to the active (S)-enantiomer, the intrinsic activity resides in the (S)-form.

Given this strong and consistent structure-activity relationship in the profen class, it is reasonable to hypothesize that if this compound possesses anti-inflammatory activity via COX inhibition, the (S)-enantiomer would be the more active stereoisomer.

Table 1: Hypothetical Comparative Biological Activity of this compound Stereoisomers

| Biological Target/Activity | (S)-2-Methyl-1-naphthaleneacetic acid | (R)-2-Methyl-1-naphthaleneacetic acid |

| Auxin Activity (TIR1 binding) | Active | Inactive |

| COX-1 Inhibition (IC₅₀) | Potentially lower (more potent) | Potentially higher (less potent) |

| COX-2 Inhibition (IC₅₀) | Potentially lower (more potent) | Potentially higher (less potent) |

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed stereospecific mechanism of action based on the auxin signaling pathway and a general experimental workflow for chiral resolution.

Caption: Stereospecific Auxin Signaling Pathway.

Caption: Workflow for Diastereomeric Salt Resolution.

Conclusion

The stereoisomers of this compound are expected to exhibit distinct biological profiles. Based on strong analogies with synthetic auxins and the profen class of NSAIDs, the (S)-enantiomer is predicted to be the more biologically active form. The synthesis of the racemic compound and its subsequent resolution into individual enantiomers are achievable through established chemical methodologies. For drug development professionals, the evaluation of the individual enantiomers is crucial to identify the eutomer (the more active enantiomer) and to understand the complete pharmacological and toxicological profile of the compound, ultimately leading to the development of a more potent and safer therapeutic agent. Further specific studies on this compound are warranted to confirm these well-founded hypotheses.

An In-depth Technical Guide to the Stability and Degradation of 2-Methyl-1-naphthaleneacetic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 2-Methyl-1-naphthaleneacetic acid in solution. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues, such as 1-Naphthaleneacetic acid (NAA), and established principles of pharmaceutical forced degradation studies. The guide details potential degradation pathways, outlines robust experimental protocols for stability assessment, and presents data in a structured format to aid in research and development.

Introduction to this compound and its Stability

This compound is a synthetic organic compound belonging to the family of naphthalene-based auxins, which are critical in plant science research and agriculture for their hormone-like activity.[1] Like its close analogue 1-naphthaleneacetic acid, it is used to regulate plant growth, including promoting root formation.[1] The stability of such compounds in solution is paramount, as degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts.[2]

Understanding the chemical stability and degradation profile of this compound is essential for developing stable formulations, defining appropriate storage conditions, and ensuring reproducible results in experimental and commercial applications.[3] Forced degradation studies, or stress testing, are the primary means to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4] These studies involve subjecting the compound to conditions more severe than standard storage to accelerate degradation.[5]

Principal Degradation Pathways

The structure of this compound, featuring a naphthalene ring system and a carboxylic acid side chain, is susceptible to several degradation pathways. The primary pathways investigated in forced degradation studies include hydrolysis, oxidation, photolysis, and thermolysis.[4]

-

Hydrolytic Degradation: This involves the reaction of the molecule with water. While the core naphthalene structure and the acetic acid C-C bond are generally stable against hydrolysis, extreme pH conditions (strong acid or base) combined with heat can potentially promote reactions. However, compared to esters or amides, simple carboxylic acids are relatively resistant to hydrolysis.[6]

-

Oxidative Degradation: The naphthalene ring is susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide. Oxidation can lead to the formation of hydroxylated derivatives, epoxides, or even ring-opening products. The benzylic carbon of the acetic acid moiety is also a potential site for oxidative attack.

-

Photodegradation: Aromatic compounds like naphthalene derivatives can absorb UV light, leading to photochemical degradation.[7] For the related compound 1-naphthaleneacetic acid, exposure to UV light and sunlight is known to produce intermediates such as 1-hydroxymethyl naphthalene, 1-naphthaldehyde, and naphthalene-1-carboxylic acid through oxidative and decarboxylation pathways.[7][8] A similar pathway can be anticipated for the 2-methyl derivative.

-